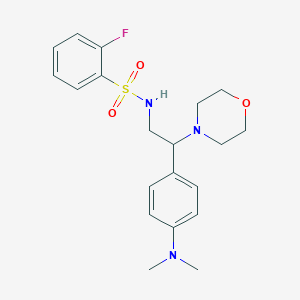

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FN3O3S/c1-23(2)17-9-7-16(8-10-17)19(24-11-13-27-14-12-24)15-22-28(25,26)20-6-4-3-5-18(20)21/h3-10,19,22H,11-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDLRFZDLSPAOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2F)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-fluorobenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with morpholine in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with 2-fluorobenzenesulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally,

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-fluorobenzenesulfonamide, often referred to as ISOX-DUAL, is a compound that has garnered attention for its biological activity, particularly as an inhibitor of bromodomains CBP/p300 and BRD4. This article delves into the synthesis, biological mechanisms, and pharmacological implications of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by its dual inhibitory action against specific bromodomains, which are critical in the regulation of gene expression through epigenetic mechanisms. The synthesis of ISOX-DUAL has been optimized to enhance yield and efficiency. The synthetic route involves several key steps:

- Initial Reaction : An SNAr reaction between 4-bromo-1-fluoro-nitrobenzene and 4-(2-aminoethyl)morpholine.

- Amide Coupling : Subsequent formation of the amide bond followed by cyclization to yield the final product.

The optimized synthetic pathway has demonstrated near-quantitative yields under microwave conditions, significantly reducing the time required for synthesis compared to traditional methods .

ISOX-DUAL functions primarily through the inhibition of CBP/p300 and BRD4 bromodomains. These proteins play pivotal roles in the transcriptional regulation of various genes associated with cancer progression and inflammation. The inhibitory activity was quantified with IC50 values of 0.65 µM for CBP/p300 and 1.5 µM for BRD4, indicating a potent interaction with these targets .

Table 1: Inhibitory Potency of ISOX-DUAL

| Target | IC50 (µM) |

|---|---|

| CBP/p300 | 0.65 |

| BRD4 | 1.5 |

Case Studies and Research Findings

Recent studies have highlighted the potential of ISOX-DUAL in cancer therapy:

- Study on Lung Cancer : A study involving A549 lung carcinoma cells revealed that ISOX-DUAL induced apoptosis through the inhibition of key signaling pathways associated with cell survival. The compound demonstrated significant cytotoxicity, suggesting its potential as an anticancer agent .

- Mechanistic Insights : Further investigations indicated that ISOX-DUAL may disrupt the interaction between bromodomains and acetylated lysines on histones, leading to altered gene expression profiles conducive to tumor suppression .

Pharmacological Implications

The pharmacokinetics of ISOX-DUAL have been explored in various models, showing favorable absorption and distribution characteristics. Additionally, preliminary toxicity assessments indicate a low risk of off-target effects, making it a promising candidate for further development in therapeutic applications.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Oral Bioavailability | High |

| Half-life | 3 hours |

| Metabolic Stability | Stable |

Comparison with Similar Compounds

N-[2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl]-2-fluorobenzenesulfonamide

- Molecular Formula : C₁₆H₁₉FN₂O₃S (MW: 338.4).

- Key Differences: The hydroxyethyl group replaces the morpholinoethyl substituent. Hydroxy groups enhance hydrophilicity but may reduce membrane permeability.

- Implications: The absence of the morpholino ring likely diminishes interactions with polar binding pockets in enzymes or receptors.

N-(2-(4-(Dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-fluorobenzenesulfonamide

- Molecular Formula : C₂₆H₃₁FN₄O₂S (MW: 482.6).

- Key Differences: Contains a 4-phenylpiperazinyl group instead of morpholino. The 3-fluorobenzenesulfonamide isomer may exhibit distinct electronic effects compared to the 2-fluoro derivative.

- Implications: Piperazine rings introduce basic nitrogen atoms, influencing pH-dependent solubility and receptor binding.

N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide

- Molecular Formula: Not explicitly stated, but structural features include a quinoline core and chloro-fluorophenyl group.

- Key Differences: Entirely distinct scaffold (quinoline vs. sulfonamide) but shares a dimethylamino group.

- Implications: Quinoline derivatives are often associated with antimalarial or anticancer activity, highlighting the role of core structures in determining biological pathways.

Comparative Analysis Table

Research Findings and Limitations

- Morpholino vs.

- Fluorine Position : The 2-fluoro substitution in the target compound may confer steric and electronic effects distinct from 3-fluoro analogs, altering binding to sulfonamide-sensitive targets like carbonic anhydrases.

- Data Gaps: No experimental data (e.g., IC₅₀, LogP) are available in the provided evidence, limiting quantitative comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.